An In-depth Technical Guide to Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
An In-depth Technical Guide to Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
CAS Number: 117657-38-2
This technical guide provides a comprehensive overview of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate, a key building block in modern organic synthesis, particularly for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.
Chemical and Physical Properties
Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate is a substituted pyrrole derivative featuring bromine atoms at the 2 and 5 positions and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure makes it an excellent substrate for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.
| Property | Value |
| CAS Number | 117657-38-2[1] |
| Molecular Formula | C₉H₁₁Br₂NO₂ |
| Molecular Weight | 325.00 g/mol |
| Synonyms | 1H-Pyrrole-1-carboxylic acid, 2,5-dibromo-, 1,1-dimethylethyl ester, N-Boc-2,5-dibromopyrrole |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate.
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ 6.25 (s, 2H), 1.60 (s, 9H) |
| ¹³C NMR (CDCl₃) | δ 148.5, 120.0, 112.5, 84.5, 28.0 |
| FTIR (KBr, cm⁻¹) | Data not available in search results |
| Mass Spectrometry | Data not available in search results |
Synthesis
A common synthetic route to tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate involves the bromination of N-Boc-pyrrole.
Experimental Protocol: Synthesis of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
Materials:
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N-Boc-pyrrole
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N-Bromosuccinimide (NBS)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexanes
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Ethyl acetate
Procedure:
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Dissolve N-Boc-pyrrole in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to 0 °C in an ice bath.
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Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate as a white to off-white solid.
Applications in Drug Discovery and Organic Synthesis
The dibrominated pyrrole core of this compound serves as a versatile scaffold for the synthesis of a wide array of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reactivity is pivotal in the development of novel drug candidates, including kinase inhibitors and antiviral agents.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atoms at the 2 and 5 positions can be sequentially or simultaneously replaced with various aryl, heteroaryl, or alkyl groups, allowing for the construction of diverse molecular libraries.
Materials:
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tert-Butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
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Arylboronic acid (or boronic ester)
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Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
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Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
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Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
Procedure:
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In a flame-dried flask under an inert atmosphere, combine tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate, the arylboronic acid (1.1 to 2.2 equivalents), and the base (2-3 equivalents).
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Add the palladium catalyst (typically 2-10 mol%).
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Add the degassed solvent system.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
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After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the residue by column chromatography to obtain the desired coupled product.
Role in Kinase Inhibitor Synthesis
The pyrrole indolin-2-one scaffold is a well-established core for kinase inhibitors, targeting key signaling proteins like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2] The structural modifications enabled by tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate allow for the fine-tuning of inhibitor selectivity and potency. By introducing different substituents at the 2 and 5 positions of the pyrrole ring, researchers can optimize interactions with the hydrophobic pocket of the kinase ATP-binding site.[2]
Caption: Synthetic pathway to kinase inhibitors.
Application in Antiviral Drug Development
Pyrrole derivatives have demonstrated significant potential as antiviral agents. The ability to functionalize the dibrominated pyrrole allows for the synthesis of compounds that can interfere with viral entry and replication processes. For instance, derivatives of this compound have been explored as HIV-1 entry inhibitors targeting the gp120 envelope glycoprotein.[3]
Caption: Workflow for developing antiviral agents.
Signaling Pathways
The kinase inhibitors synthesized from tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate often target receptor tyrosine kinase (RTK) signaling pathways, which are frequently dysregulated in cancer. By blocking the ATP-binding site of RTKs like VEGFR and PDGFR, these inhibitors prevent the phosphorylation of downstream signaling molecules, thereby inhibiting tumor growth, angiogenesis, and metastasis.
Caption: Inhibition of RTK signaling by a pyrrole-based inhibitor.
References
- 1. tert-Butyl 2,5-dibromo-1H-pyrrole-1-carboxylate;117657-38-2 [axsyn.com]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. Synthesis, antiviral activity, and structure-activity relationship of 1,3-benzodioxolyl pyrrole-based entry inhibitors targeting the Phenyl43 cavity in HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
